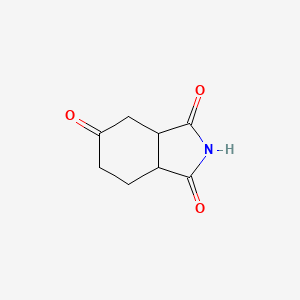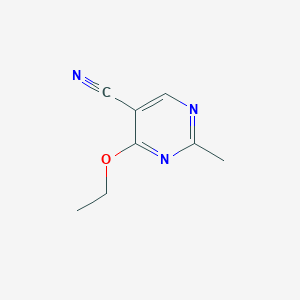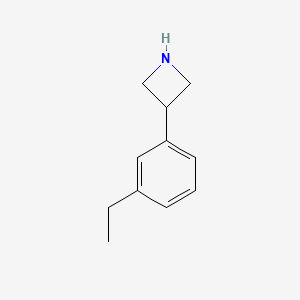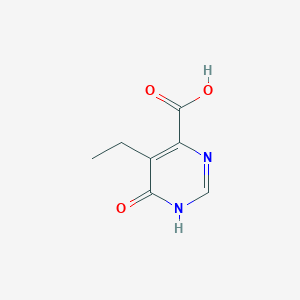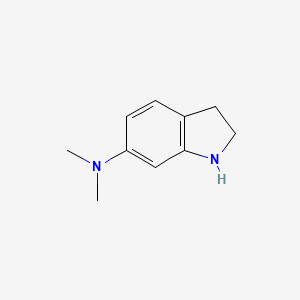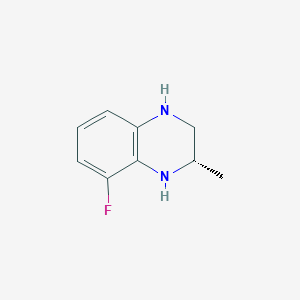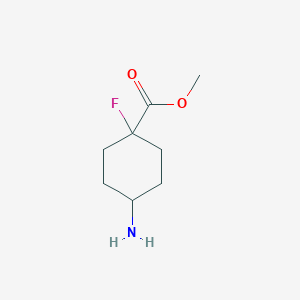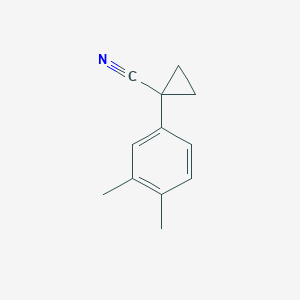
1-(3,4-dimethylphenyl)Cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile is an organic compound with the molecular formula C₁₂H₁₃N It is characterized by a cyclopropane ring attached to a carbonitrile group and a 3,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), to form the corresponding nitrile. The reaction typically requires heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(3,4-dimethylphenyl)Cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring and nitrile group can participate in various chemical reactions, affecting the compound’s reactivity and interactions with other molecules.
類似化合物との比較
1-(3,4-Dimethoxyphenyl)Cyclopropanecarbonitrile: Similar structure but with methoxy groups instead of methyl groups.
1-(3,4-Dichlorophenyl)Cyclopropanecarbonitrile: Contains chlorine atoms instead of methyl groups.
1-(3,4-Dimethylphenyl)Cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile is unique due to the presence of both a cyclopropane ring and a nitrile group, which confer distinct chemical properties and reactivity. The 3,4-dimethylphenyl group further enhances its uniqueness by influencing its steric and electronic characteristics.
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H13N/c1-9-3-4-11(7-10(9)2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
FLVHAWPPNGHUQI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2(CC2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


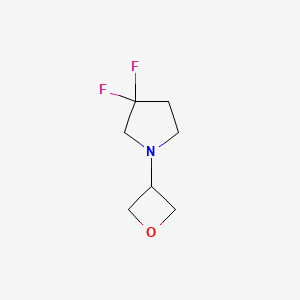

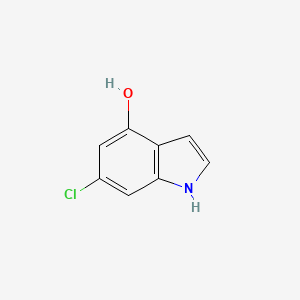
![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)
